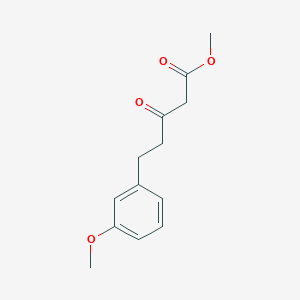

Methyl 5-(3-methoxyphenyl)-3-oxopentanoate

Description

Structure

3D Structure

Properties

IUPAC Name |

methyl 5-(3-methoxyphenyl)-3-oxopentanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16O4/c1-16-12-5-3-4-10(8-12)6-7-11(14)9-13(15)17-2/h3-5,8H,6-7,9H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NJVCJQGFWXEZRP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)CCC(=O)CC(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Methyl 5 3 Methoxyphenyl 3 Oxopentanoate and Its Analogues

Classical and Established Synthetic Routes to β-Keto Esters

The formation of the β-keto ester functionality is a well-established area of organic synthesis, with several classical reactions providing reliable access to this important structural motif.

The Claisen condensation is a carbon-carbon bond-forming reaction that occurs between two ester molecules in the presence of a strong base, resulting in the formation of a β-keto ester. The reaction proceeds through the formation of an ester enolate, which then acts as a nucleophile, attacking the carbonyl carbon of a second ester molecule. A subsequent deprotonation and acidic workup yield the final product.

A classic example is the synthesis of methyl 3-oxopentanoate, a simple analogue of the target molecule. In this reaction, two molecules of methyl propanoate are treated with a strong base such as sodium methoxide. The methoxide deprotonates the α-carbon of one methyl propanoate molecule to form the corresponding enolate. This enolate then attacks the carbonyl carbon of a second methyl propanoate molecule, leading to a tetrahedral intermediate which then eliminates a methoxide ion to form methyl 3-oxopentanoate.

| Reactants | Base | Product |

| Methyl propanoate | Sodium methoxide | Methyl 3-oxopentanoate |

| Ethyl acetate (B1210297) | Sodium ethoxide | Ethyl acetoacetate |

The intramolecular version of this reaction, known as the Dieckmann condensation, is used to form cyclic β-keto esters from diesters.

An alternative to the self-condensation of esters is the acylation of enolates derived from ketones or other esters. This approach offers greater control and versatility in the synthesis of unsymmetrical β-keto esters. For instance, the enolate of an ester can be acylated with an acyl chloride or an anhydride (B1165640) to yield the desired β-keto ester.

Another powerful method is the reaction of a carboxylic acid with a suitable coupling reagent to form an activated species, which can then react with the enolate of an ester. Reagents such as N,N'-carbonyldiimidazole (CDI) are effective for this transformation. The carboxylic acid is first activated by CDI to form an acylimidazolide, which then readily acylates the magnesium enolate of a monoalkyl malonate.

| Acylating Agent | Enolate Source | Product Type |

| Acyl chloride | Ester enolate | β-Keto ester |

| Anhydride | Ester enolate | β-Keto ester |

| Acylimidazolide | Malonate enolate | β-Keto ester |

Targeted Synthesis of Substituted Methyl 3-Oxopentanoate Systems

The synthesis of more complex β-keto esters, such as methyl 5-(3-methoxyphenyl)-3-oxopentanoate, requires more targeted approaches that allow for the introduction of specific substituents.

A highly effective method for the synthesis of γ-substituted β-keto esters involves the use of the dianion of methyl acetoacetate. The dianion is generated by treating methyl acetoacetate with two equivalents of a strong base, such as lithium diisopropylamide (LDA). The more acidic methylene (B1212753) protons between the two carbonyl groups are removed first, followed by the less acidic methyl protons. The resulting dianion has two nucleophilic centers, with the terminal carbon being the more reactive "soft" nucleophile.

This dianion can then react with an aldehyde, such as 3-methoxybenzaldehyde, in an Aldol-type condensation. The terminal nucleophilic carbon of the dianion attacks the carbonyl carbon of the aldehyde to form an alkoxide intermediate. Subsequent protonation during workup yields a β-hydroxy-δ-keto ester, which can then be dehydrated to afford the corresponding α,β-unsaturated keto ester. Selective reduction of the double bond would then lead to the desired saturated γ-aryl-β-keto ester.

The synthesis of aryl-substituted β-keto esters can be achieved through various strategies that modify the aromatic ring. One common approach is the Friedel-Crafts acylation of an aromatic compound with a suitable acylating agent. For example, anisole can be acylated with a derivative of glutaric anhydride to introduce the required carbon skeleton. Subsequent esterification and further functional group manipulations would then lead to the target molecule.

Another strategy involves the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki or Heck reaction. These reactions allow for the formation of a carbon-carbon bond between an aromatic ring and the side chain that will become part of the β-keto ester. For instance, a suitably functionalized aromatic boronic acid could be coupled with a vinylogous ester derivative under palladium catalysis.

The introduction of stereocenters in β-keto esters and their derivatives is of great importance, as these chiral building blocks are valuable in the synthesis of enantiomerically pure natural products and pharmaceuticals. One of the most common methods for achieving this is the asymmetric reduction of the ketone functionality in the β-keto ester to produce a chiral β-hydroxy ester.

This can be accomplished using a variety of chiral reducing agents or catalysts. For example, the use of chiral ruthenium-based catalysts, such as those developed by Noyori, allows for the highly enantioselective hydrogenation of β-keto esters to the corresponding β-hydroxy esters. Baker's yeast is also a widely used biocatalyst for the enantioselective reduction of β-keto esters.

Furthermore, enantioselective alkylation of β-keto esters can be achieved using a chiral base or a chiral phase-transfer catalyst to introduce a stereocenter at the α-position.

| Method | Transformation | Reagent/Catalyst |

| Asymmetric Reduction | β-Keto ester to chiral β-Hydroxy ester | Chiral Ru-catalyst, Baker's yeast |

| Enantioselective Alkylation | β-Keto ester to α-chiral β-Keto ester | Chiral base, Chiral phase-transfer catalyst |

Processes for Preparing 5-Hydroxy-3-oxopentanoic Acid Derivatives

The preparation of 5-hydroxy-3-oxopentanoic acid derivatives is of significant interest as these compounds serve as valuable intermediates, particularly in the synthesis of pharmaceuticals like HMG-CoA reductase inhibitors. google.com One established method for producing these derivatives involves the coupling of a 3-hydroxypropionic acid imidazolide with a malonic acid monoester monomagnesium salt. google.com

More direct approaches have also been developed. One such process involves the reaction of a mixture of an acetic acid ester and a 3-hydroxypropionic acid derivative with a lithium amide at a temperature of -20 °C or higher. google.com An alternative, yet related, procedure includes an initial treatment of the ester mixture with a Grignard reagent, followed by the action of a lithium amide, also at temperatures of -20 °C or above. google.com The reaction temperature for these transformations is preferably maintained between -20 °C and 80 °C, with a more optimal range of -10 °C to 40 °C. google.com

Following the reaction, a standard aqueous workup with an inorganic or organic acid, such as hydrochloric acid or citric acid, is performed. The desired 5-hydroxy-3-oxopentanoic acid derivative is then extracted using common organic solvents like ethyl acetate or diethyl ether. google.com For instance, tert-butyl (5S)-6-chloro-5-hydroxy-3-oxohexanoate has been synthesized using a lithium diisopropylamide solution, followed by quenching with hydrochloric acid and extraction with ethyl acetate. google.com

These methodologies provide a foundation for the synthesis of analogues of this compound that incorporate a hydroxyl group, which can then be further functionalized.

Advanced Synthetic Strategies and Green Chemistry Considerations

In recent years, the development of synthetic methodologies has increasingly focused on principles of green chemistry, aiming for processes that are more environmentally benign, efficient, and scalable. This shift has had a significant impact on the synthesis of β-keto esters.

Development of Environmentally Benign Synthetic Protocols

A key area of development in the green synthesis of β-keto esters is the use of non-toxic, renewable, and efficient catalysts. Boronic acids, for example, have emerged as attractive catalysts for transesterification reactions to produce β-keto esters. rsc.org They are effective Lewis acids due to the vacant p-orbital on the boron atom and have the advantage of low toxicity, decomposing into boric acid. rsc.org Boric acid itself has been successfully utilized as an environmentally benign catalyst for the transesterification of ethyl acetoacetate with various alcohols, achieving high yields. rsc.org

Enzymatic catalysis offers another powerful and green approach to β-keto ester synthesis. Lipases, such as Candida antarctica lipase B (CALB), have been shown to effectively catalyze the transesterification of β-keto esters under mild, solvent-free conditions. google.com This biocatalytic method is not only environmentally friendly but also highly chemoselective and can be used for the kinetic resolution of racemic alcohols to produce optically active β-keto esters, which are valuable building blocks in natural product synthesis. google.com The reactions are typically performed by dissolving the alcohol in the starting β-keto ester and adding the immobilized lipase, often under reduced pressure to remove the alcohol byproduct. google.com

The use of milder reaction conditions also contributes to greener synthetic protocols. For example, the reaction between 2,2,6-trimethyl-4H-1,3-dioxin-4-one and alcohols can be carried out in refluxing tetrahydrofuran in the presence of sodium acetate as a catalyst. organic-chemistry.org This method avoids the formation of side products and often results in quantitative yields of the desired β-keto esters. organic-chemistry.org

| Catalyst | Reaction Type | Key Advantages | Reference |

|---|---|---|---|

| Boronic Acids/Boric Acid | Transesterification | Low toxicity, environmentally benign, efficient Lewis acid catalysis. | rsc.org |

| Candida antarctica lipase B (CALB) | Transesterification | Mild, solvent-free conditions, high chemoselectivity, enables kinetic resolution for chiral synthesis. | google.com |

| Sodium Acetate | Reaction with 2,2,6-trimethyl-4H-1,3-dioxin-4-one | Mild conditions, avoids side products, quantitative yields. | organic-chemistry.org |

Mechanochemical Approaches in β-Keto Ester Related Syntheses

While specific mechanochemical methods for the synthesis of this compound are not extensively detailed in the provided context, the principles of mechanochemistry represent a significant frontier in green chemistry that is applicable to β-keto ester synthesis. Mechanochemistry involves the use of mechanical force (e.g., grinding, milling) to induce chemical reactions, often in the absence of a solvent or with minimal solvent.

The advantages of mechanochemical synthesis include reduced solvent waste, potentially lower energy consumption compared to conventional heating, and the possibility of accessing different reaction pathways and products. Given the success of solvent-free methods in β-keto ester synthesis, such as those using lipase catalysis, mechanochemical activation presents a promising avenue for further developing environmentally friendly protocols for compounds like this compound. Future research in this area could focus on adapting existing condensation and transesterification reactions to solid-state, mechanochemical conditions.

Fundamental Chemical Reactivity and Mechanistic Studies of Methyl 5 3 Methoxyphenyl 3 Oxopentanoate

Keto-Enol Tautomerism and its Influence on Reactivity

Like other β-dicarbonyl compounds, Methyl 5-(3-methoxyphenyl)-3-oxopentanoate exists as an equilibrium mixture of its keto and enol tautomers. This equilibrium is a cornerstone of its reactivity, as the two forms exhibit distinct chemical properties. The keto form typically undergoes nucleophilic attack at the carbonyl carbon, while the enol form behaves as a carbon-centered nucleophile.

While specific experimental studies on the tautomeric equilibrium of this compound are not extensively documented in publicly available literature, the behavior of analogous β-keto esters has been thoroughly investigated. These studies provide a strong basis for understanding the tautomerism of the title compound. The equilibrium between the keto and enol forms is influenced by several factors, including the solvent, temperature, and the nature of the substituents.

The enol form is stabilized by the formation of an intramolecular hydrogen bond between the enolic hydroxyl group and the ester carbonyl oxygen, creating a six-membered pseudo-ring. This intramolecular hydrogen bonding is a key factor in the significant enol content of many β-keto esters in non-polar solvents.

Theoretical calculations, such as those using density functional theory (DFT), have been employed to predict the relative stabilities of the keto and enol tautomers for various β-dicarbonyl compounds. These studies generally show that in the gas phase or in non-polar solvents, the enol form can be of comparable or even lower energy than the keto form due to the stabilizing effect of the intramolecular hydrogen bond. In polar, protic solvents, the keto form is often favored as intermolecular hydrogen bonding with the solvent disrupts the internal hydrogen bond of the enol.

| Solvent | Dielectric Constant (ε) | Predicted KT | Predominant Tautomer |

|---|---|---|---|

| Hexane | 1.9 | > 1 | Enol |

| Chloroform | 4.8 | ~ 1 | Mixed |

| Acetone | 21 | < 1 | Keto |

| Methanol | 33 | << 1 | Keto |

| Water | 80 | << 1 | Keto |

The keto-enol tautomerism of this compound has a profound impact on its reaction pathways. The α-methylene protons are acidic (pKa ≈ 10-12 in water) due to the electron-withdrawing nature of the two adjacent carbonyl groups and the resonance stabilization of the resulting enolate anion. This enolate is a key intermediate in many reactions.

The enol tautomer, with its electron-rich C=C double bond, is nucleophilic and can react with various electrophiles at the α-carbon. This reactivity is central to reactions such as halogenation and alkylation under acidic conditions. Conversely, under basic conditions, the deprotonated enolate is the active nucleophile. The choice of reaction conditions can thus direct the selectivity of a reaction towards either O-alkylation (reaction at the enolate oxygen) or C-alkylation (reaction at the α-carbon), with C-alkylation generally being the favored pathway for β-keto esters.

Reactions at the α-Methylene Position

The presence of acidic protons at the carbon atom situated between the two carbonyl groups (the α-methylene position) is a hallmark of β-keto esters, enabling a variety of important carbon-carbon bond-forming reactions.

The α-methylene group of this compound can be readily deprotonated by a suitable base, such as an alkoxide, to form a resonance-stabilized enolate. This enolate is a potent nucleophile that can react with electrophiles like alkyl halides in an SN2 reaction to introduce an alkyl group at the α-position. The general mechanism for this alkylation is as follows:

Deprotonation: A base removes an α-proton to form the enolate ion.

Nucleophilic Attack: The enolate attacks the alkyl halide, displacing the halide and forming a new carbon-carbon bond.

This reaction is a cornerstone of the acetoacetic ester synthesis, which allows for the preparation of substituted ketones. After alkylation, the resulting β-keto ester can be hydrolyzed and decarboxylated to yield a ketone. Highly enantioselective α-alkylation of cyclic β-keto esters has been achieved using phase-transfer catalysis, suggesting that similar stereocontrolled transformations could be possible for acyclic substrates like this compound.

The active methylene (B1212753) group of β-keto esters is also a suitable substrate for diazo transfer reactions, leading to the formation of α-diazo-β-keto esters. These diazo compounds are valuable synthetic intermediates. The most common method for this transformation is the reaction of the β-keto ester with a sulfonyl azide (B81097), such as tosyl azide or 4-acetamidobenzenesulfonyl azide, in the presence of a base like triethylamine.

The reaction proceeds via the deprotonation of the β-keto ester to form the enolate, which then attacks the terminal nitrogen of the sulfonyl azide. Subsequent elimination of the sulfonamide anion yields the α-diazo-β-keto ester. These reactions are typically high-yielding, often in the range of 81-96%. The resulting α-diazo-β-keto esters can undergo a variety of transformations, including reduction to α-diazo-β-hydroxy esters.

| Diazo Transfer Reagent | Base | Solvent | Typical Yield (%) |

|---|---|---|---|

| Tosyl azide | Triethylamine | Acetonitrile | 80-95 |

| 4-Acetamidobenzenesulfonyl azide (p-ABSA) | Triethylamine | Tetrahydrofuran | 81-96 |

| Mesitylenesulfonyl azide | DBU | Dichloromethane | 75-90 |

Transformations of the Carbonyl and Ester Functional Groups

Beyond the reactivity at the α-methylene position, the carbonyl and ester groups of this compound can undergo various transformations. The ketone carbonyl can be reduced or participate in condensation reactions, while the ester group can be hydrolyzed, transesterified, or reduced.

The ester group of β-keto esters can be selectively transesterified in the presence of other types of esters. This selectivity is often attributed to the involvement of an enol or acylketene intermediate. Transesterification is a useful method for modifying the ester functionality and is often carried out under mild conditions.

Hydrolysis of the ester group, typically under acidic or basic conditions, followed by heating, leads to decarboxylation to produce a ketone. This sequence is a common synthetic strategy. The reduction of the ketone carbonyl in β-keto esters can be achieved using various reducing agents. For instance, sodium borohydride (B1222165) can reduce the ketone to a secondary alcohol. In the case of α-diazo-β-keto esters, the ketone can be reduced while leaving the diazo group intact. Palladium-catalyzed reactions of allylic β-keto esters can lead to a variety of transformations, including decarboxylation followed by reductive elimination, aldol (B89426) condensation, or Michael addition. While this compound is not an allylic ester, these reactions highlight the diverse reactivity of the β-keto ester motif.

Reduction Reactions of the Ketone Moiety

The ketone functional group within this compound is susceptible to reduction by various reagents to yield the corresponding β-hydroxy ester, Methyl 3-hydroxy-5-(3-methoxyphenyl)pentanoate. The stereochemical outcome of this reduction is of significant interest, as it generates a new chiral center. The choice of reducing agent and reaction conditions can control the diastereoselectivity of the reaction, producing either the syn or anti diastereomer.

Commonly used reducing agents include metal borohydrides, such as sodium borohydride (NaBH₄). For more controlled stereoselectivity, Lewis acids can be employed to facilitate chelation control. For instance, the use of a chelating Lewis acid like titanium tetrachloride (TiCl₄) with a reducing agent typically favors the formation of the syn isomer. researchgate.net Conversely, non-chelating conditions, such as using cerium trichloride (B1173362) (CeCl₃) with a bulky reducing agent, tend to yield the anti isomer. researchgate.net

Enzymatic reductions offer another powerful method for achieving high stereoselectivity. Ketoreductases (KREDs), a type of alcohol dehydrogenase, can reduce the ketone to the corresponding alcohol with high conversion rates and excellent enantiomeric excess. mdpi.com

| Reagent(s) | Typical Solvent(s) | Predominant Diastereomer | Controlling Factor |

|---|---|---|---|

| NaBH₄ | Methanol, Ethanol | Mixture, often follows Felkin-Anh model | Steric hindrance |

| TiCl₄, BH₃·pyridine (B92270) | CH₂Cl₂ (non-coordinating) | Syn | Chelation control researchgate.net |

| CeCl₃, LiEt₃BH | THF (coordinating) | Anti | Non-chelation control researchgate.net |

| Ketoreductases (KREDs) | Aqueous buffer | Highly stereoselective (syn or anti) | Enzyme active site geometry mdpi.com |

Ester Hydrolysis and Transesterification Reactions

The methyl ester group of the title compound can undergo hydrolysis under either acidic or basic conditions.

Acid-Catalyzed Hydrolysis: In the presence of a strong acid (e.g., H₂SO₄, HCl) and water, the ester is hydrolyzed to produce 5-(3-methoxyphenyl)-3-oxopentanoic acid and methanol. The reaction is reversible and proceeds via protonation of the ester carbonyl, followed by nucleophilic attack by water.

Base-Catalyzed Hydrolysis (Saponification): Treatment with an aqueous base, such as sodium hydroxide (B78521) (NaOH), results in an irreversible hydrolysis to form the carboxylate salt of the β-keto acid. Subsequent acidification is required to protonate the carboxylate and yield 5-(3-methoxyphenyl)-3-oxopentanoic acid.

A significant feature of the resulting β-keto acid is its propensity to undergo decarboxylation (loss of CO₂) upon heating. libretexts.org This reaction proceeds through a cyclic six-membered transition state, ultimately yielding 4-(3-methoxyphenyl)butan-2-one. libretexts.orgpearson.com

Transesterification is another key reaction of the ester moiety. When this compound is heated in an alcohol solvent (e.g., ethanol, isopropanol) with an acid or base catalyst, the methyl group of the ester can be exchanged for the alkyl group of the solvent alcohol. This equilibrium-driven process is useful for synthesizing different ester derivatives of the parent molecule.

Oxidation Reactions involving the Carbonyl Group

While oxidation of ketones is less common than their reduction, a notable transformation is the Baeyer-Villiger oxidation. wikipedia.org This reaction converts a ketone into an ester through treatment with a peroxyacid, such as meta-chloroperoxybenzoic acid (m-CPBA), or with hydrogen peroxide and a Lewis acid. organic-chemistry.org

The regioselectivity of the Baeyer-Villiger oxidation is determined by the relative migratory aptitude of the two groups attached to the ketone carbonyl. organic-chemistry.org For this compound, the two groups are the methylene ester moiety (-CH₂COOCH₃) and the 3-methoxybenzyl moiety (-CH₂(C₆H₄)OCH₃). The group that is better able to stabilize a positive charge will preferentially migrate. In this case, the 3-methoxybenzyl group has a higher migratory aptitude due to the influence of the aromatic ring. Therefore, this group is expected to migrate, leading to the formation of an anhydride-ester derivative.

| Oxidant | Abbreviation | Typical Conditions |

|---|---|---|

| meta-Chloroperoxybenzoic acid | m-CPBA | Inert solvent (e.g., CH₂Cl₂, CHCl₃) |

| Trifluoroperacetic acid | TFPAA | Often prepared in situ from trifluoroacetic anhydride (B1165640) and H₂O₂ |

| Peracetic acid | - | Aqueous or acetic acid solution |

| Hydrogen peroxide with a Lewis acid (e.g., Sn-Beta zeolite) | H₂O₂ / Lewis Acid | Heterogeneous catalysis, considered a "green" alternative nih.gov |

Reactivity Involving the 3-Methoxyphenyl (B12655295) Moiety

The 3-methoxyphenyl group is an electron-rich aromatic ring, making it susceptible to electrophilic aromatic substitution (EAS) reactions. wikipedia.org The reactivity and regioselectivity of these substitutions are governed by the two substituents on the ring: the methoxy (B1213986) group (-OCH₃) and the 5-(methoxycarbonyl)-3-oxopentyl side chain.

The methoxy group is a powerful activating group that donates electron density to the ring through resonance. minia.edu.eg It is a strong ortho, para-director. The alkyl ketone side chain is weakly deactivating due to the inductive effect of the carbonyl group. In electrophilic aromatic substitution, the potent activating and directing effect of the methoxy group dominates. minia.edu.eg Therefore, incoming electrophiles will be directed to the positions ortho and para to the methoxy group, which are the C2, C4, and C6 positions of the ring.

| Reaction | Typical Reagents | Electrophile (E+) | Predicted Major Products (Substituent at C2, C4, or C6) |

|---|---|---|---|

| Nitration | HNO₃, H₂SO₄ | NO₂⁺ | Nitro-substituted derivative |

| Bromination | Br₂, FeBr₃ | Br⁺ | Bromo-substituted derivative |

| Friedel-Crafts Alkylation | R-Cl, AlCl₃ | R⁺ | Alkyl-substituted derivative |

| Friedel-Crafts Acylation | RCOCl, AlCl₃ | RCO⁺ | Acyl-substituted derivative |

Intramolecular Cyclization and Annulation Reactions

One of the most important reactions of this compound is its ability to undergo intramolecular cyclization to form polycyclic structures. Specifically, it is a key precursor for the synthesis of tetralones via an intramolecular Friedel-Crafts acylation. sigmaaldrich.com

This reaction is typically promoted by strong Brønsted or Lewis acids, such as polyphosphoric acid (PPA) or methanesulfonic acid (MSA). masterorganicchemistry.com The acid catalyzes the formation of an electrophilic species, likely an acylium ion or a related protonated complex, at the ketone or ester carbonyl. This electrophile is then attacked by the electron-rich 3-methoxyphenyl ring. masterorganicchemistry.com

The cyclization is governed by the directing effects of the methoxy group. Attack at the C2 position (ortho to the methoxy group) leads to the formation of a thermodynamically favored six-membered ring. masterorganicchemistry.com Subsequent tautomerization and elimination (or hydrolysis and decarboxylation, depending on the mechanism) yield 5-methoxy-2-tetralone, a valuable intermediate in medicinal chemistry. google.com This cyclization represents an efficient method for constructing the core structure of various biologically active molecules.

Methyl 5 3 Methoxyphenyl 3 Oxopentanoate As a Versatile Synthetic Building Block

Application in Heterocyclic Chemistry

The inherent reactivity of the 1,3-dicarbonyl system in methyl 5-(3-methoxyphenyl)-3-oxopentanoate makes it an ideal precursor for the synthesis of a variety of heterocyclic compounds. The strategic placement of the carbonyl and ester functionalities allows for cyclization reactions with various dinucleophiles to form stable five- and six-membered rings.

Synthesis of Pyridazine (B1198779) Derivatives via Diazo-β-Keto Esters

While direct examples of the use of this compound in pyridazine synthesis are not extensively documented, the general strategy involving diazo-β-keto esters provides a plausible pathway. The synthesis of pyridazines can be achieved through the intramolecular cyclization of vinyldiazocarbonyl compounds, which can be prepared from their corresponding β-keto esters.

The first step in this synthetic sequence is the conversion of the β-keto ester to an α-diazo-β-keto ester. This transformation is typically accomplished through a diazo transfer reaction, where a diazo group is transferred from a donor reagent, such as a sulfonyl azide (B81097), to the active methylene (B1212753) group of the β-keto ester. For instance, a "Sulfonyl-Azide-Free" (SAFE) aqueous-phase diazo transfer reaction has been reported for compounds like 3-(3-methoxyphenyl)-3-oxopropanenitrile, which is structurally related to the target compound. rsc.org

Once the α-diazo-β-keto ester is formed, subsequent intramolecular reactions can lead to the formation of the pyridazine ring. A notable example is the diaza-Wittig process, where phosphazenes of vinyldiazocarbonyl compounds with a cis stereochemistry readily cyclize to form pyridazines. nih.gov This intramolecular cyclization is a powerful tool for the construction of the pyridazine core.

Table 1: General Reaction Scheme for Pyridazine Synthesis

| Step | Reactant | Reagent | Product |

| 1 | This compound | Diazo transfer reagent (e.g., sulfonyl azide) | Methyl 2-diazo-5-(3-methoxyphenyl)-3-oxopentanoate |

| 2 | Methyl 2-diazo-5-(3-methoxyphenyl)-3-oxopentanoate | Phosphine | Corresponding phosphazene |

| 3 | Phosphazene intermediate | Heat or UV irradiation | Substituted pyridazine derivative |

This table represents a generalized synthetic pathway.

Construction of Isoxazole (B147169) Scaffolds

The synthesis of isoxazole derivatives from β-keto esters is a well-established and widely used method in heterocyclic chemistry. This transformation is typically achieved through the condensation reaction of the β-keto ester with hydroxylamine (B1172632). The reaction proceeds via the formation of an oxime intermediate, which then undergoes cyclization and dehydration to afford the isoxazole ring.

The reaction of this compound with hydroxylamine hydrochloride would be expected to yield a mixture of regioisomeric isoxazoles, namely the 3-substituted and 5-substituted derivatives. The regioselectivity of this reaction is often influenced by the reaction conditions, such as pH and temperature. tandfonline.comrsc.org Generally, the reaction involves the initial attack of the hydroxylamine on one of the carbonyl groups of the β-keto ester, followed by cyclization.

For instance, a general method for the synthesis of 3,4,5-trisubstituted isoxazoles in water via a [3+2]-cycloaddition of nitrile oxides with β-ketoesters has been reported, highlighting the utility of β-ketoesters in isoxazole synthesis under mild and environmentally friendly conditions. beilstein-journals.orgnih.gov

Preparation of Pyrazolone (B3327878) and Pyrazolidine Compounds

The reaction of β-keto esters with hydrazine (B178648) derivatives is a cornerstone of pyrazole (B372694) and pyrazolone synthesis, famously known as the Knorr pyrazole synthesis. jk-sci.comslideshare.net This reaction offers a straightforward and efficient route to a wide variety of pyrazole-based heterocycles.

When this compound is treated with hydrazine or a substituted hydrazine, a condensation reaction occurs, leading to the formation of a pyrazolone ring. The reaction mechanism involves the initial formation of a hydrazone at one of the carbonyl groups, followed by an intramolecular cyclization and dehydration. The specific product formed, whether a pyrazolone or a pyrazole, depends on the nature of the β-keto ester and the reaction conditions.

Furthermore, this versatile starting material can also be utilized for the synthesis of pyrazolidine-3,5-diones. These compounds can be prepared through the reaction of the β-keto ester with a hydrazine derivative, followed by cyclization. nih.govitmedicalteam.pl

Formation of Piperidine (B6355638) and Pyrrolidine (B122466) Ring Systems through Cyclization Strategies

The synthesis of piperidine and pyrrolidine rings, which are prevalent scaffolds in many natural products and pharmaceuticals, can be achieved using β-keto esters as starting materials through various cyclization strategies.

For the synthesis of piperidine derivatives, a common approach is the Hantzsch pyridine (B92270) synthesis, which involves the condensation of a β-keto ester, an aldehyde, and ammonia (B1221849) or an amine. organic-chemistry.orgwikipedia.orgchemtube3d.comchemtube3d.comyoutube.com While this method typically yields dihydropyridines, which can be subsequently reduced to piperidines, it showcases the utility of β-keto esters in constructing six-membered nitrogen-containing heterocycles.

The formation of pyrrolidine rings can be accomplished through the Paal-Knorr synthesis, which involves the reaction of a γ-dicarbonyl compound with a primary amine or ammonia. rgmcet.edu.inorganic-chemistry.orgresearchgate.netwikipedia.orgalfa-chemistry.com Although this compound is a β-keto ester, it can be chemically modified to generate a suitable γ-dicarbonyl precursor for this reaction. For example, elaboration of the ester or ketone functionality could introduce the second carbonyl group at the appropriate position.

Role in Complex Molecule and Natural Product Synthesis

Beyond its application in the synthesis of fundamental heterocyclic systems, this compound and its structural analogs serve as crucial intermediates in the construction of more complex molecular architectures, including polycyclic systems found in natural products.

Intermediates for Polycyclic Systems (e.g., Naphthols, Anthracycline Aglycons like Aklavinone)

The structural framework of this compound makes it a suitable precursor for the synthesis of polycyclic aromatic compounds, such as naphthols and the aglycon portions of anthracycline antibiotics.

The synthesis of substituted naphthols can be achieved through electrophilic cyclization of appropriate arene-containing precursors. nih.gov The side chain of this compound could be modified to create a substrate suitable for such a cyclization, leading to the formation of a naphthalene (B1677914) ring system.

A significant application of related β-keto esters lies in the synthesis of anthracycline aglycons, such as aklavinone. Anthracyclines are a class of potent anticancer agents, and their total synthesis is an area of active research. mdpi.comrsc.org In a synthetic approach to aklavinone, methyl 3-oxopentanoate, a simpler analog of the title compound, was utilized as a key starting material. This suggests that this compound, with its pre-installed aromatic moiety, could serve as a valuable and more advanced intermediate in similar synthetic strategies, potentially streamlining the construction of the anthracycline core. The biosynthesis of such aromatic polyketides often involves type II or type III polyketide synthases. nih.govnih.govnih.govresearchgate.net Biomimetic synthetic approaches often utilize precursors that mimic the natural biosynthetic pathway. rsc.orguni-muenchen.de

Based on a comprehensive search of available scientific literature, it has not been possible to find specific information detailing the use of This compound in the precise contexts outlined in the requested article structure.

The performed searches for the applications of this specific compound in the synthesis of Cryptophycin analogues, Quinine chromophores, as a direct precursor to pyruvic acid compounds, or as a cited key intermediate in published total synthesis strategies for complex organic compounds did not yield relevant results.

Therefore, this article cannot be generated as the foundational research linking This compound to these specific applications is not present in the accessible literature. It is essential to adhere strictly to scientifically accurate and verifiable information, and without such sources, creating the content as requested would be speculative and inappropriate for a scientific article.

Spectroscopic and Structural Elucidation of Methyl 5 3 Methoxyphenyl 3 Oxopentanoate and Its Derivatives

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to determine the elemental composition of a molecule by measuring its mass-to-charge ratio with extremely high accuracy. This allows for the unambiguous confirmation of the molecular formula. The calculated exact mass for the protonated molecule [M+H]⁺ of Methyl 5-(3-methoxyphenyl)-3-oxopentanoate (C₁₃H₁₆O₄) is 237.1121 Da. An experimental HRMS measurement would be expected to match this value to within a few parts per million (ppm), providing strong evidence for the compound's molecular formula.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. The frequencies of these vibrations are characteristic of specific functional groups. The IR spectrum of this compound would be expected to show several key absorption bands that confirm the presence of its main functional groups.

Expected IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| ~ 3000-2850 | C-H Stretch | Aliphatic (CH₂, CH₃) |

| ~ 1745 | C=O Stretch | Ester |

| ~ 1715 | C=O Stretch | Ketone |

| ~ 1600, 1480 | C=C Stretch | Aromatic Ring |

The presence of two distinct carbonyl peaks is a hallmark of a β-keto ester. The higher frequency band (~1745 cm⁻¹) corresponds to the ester carbonyl, while the lower frequency band (~1715 cm⁻¹) is characteristic of the ketone carbonyl.

X-ray Crystallography for Solid-State Structure Determination of Analogues and Key Intermediates

X-ray crystallography provides precise information about the three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions. While a crystal structure for this compound itself is not publicly available, analysis of structurally similar compounds, such as methoxyphenyl-substituted isoxazoline (B3343090) derivatives, offers valuable insight into the likely solid-state behavior.

Studies on compounds like 3,5-Bis(4-methoxyphenyl)-4,5-dihydroisoxazole and N-(3-(4-methoxyphenyl)isoxazolin-5-yl)methylsaccharin reveal important structural features. mdpi.comnih.gov In these analogues, the five-membered isoxazoline ring often adopts a non-planar "envelope" conformation. nih.gov The dihedral angles between the methoxyphenyl ring and the heterocyclic system are significant, indicating that the aromatic ring is twisted out of the plane of the rest of the molecule. mdpi.comnih.gov The crystal packing in these analogues is often stabilized by a network of weak intermolecular interactions, including C-H···O hydrogen bonds and C-H···π interactions, which dictate how the molecules arrange themselves in the crystal lattice. nih.gov These findings suggest that a derivative of this compound, if crystallized, would likely exhibit similar non-planar conformations and be influenced by comparable intermolecular forces.

Theoretical and Computational Investigations of Methyl 5 3 Methoxyphenyl 3 Oxopentanoate

Quantum Chemical Studies on Electronic Structure and Reactivity

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are powerful tools for elucidating the electronic structure and predicting the reactivity of molecules. nih.govepstem.net For Methyl 5-(3-methoxyphenyl)-3-oxopentanoate, methods such as DFT with functionals like B3LYP or M06-2X and basis sets like 6-311+G(d,p) are employed to optimize the molecular geometry and calculate various electronic descriptors. nih.govnih.gov

The electronic reactivity of a molecule can be understood through its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO (ΔE) is a critical parameter for determining molecular stability and reactivity; a smaller gap generally implies higher reactivity. mdpi.com

Molecular Electrostatic Potential (MEP) maps are another valuable output of quantum chemical calculations. These maps illustrate the charge distribution across the molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this compound, the MEP would show negative potential (typically colored red) around the oxygen atoms of the carbonyl and methoxy (B1213986) groups, indicating these are sites susceptible to electrophilic attack. Positive potential (blue) would be expected around the hydrogen atoms.

Table 1: Calculated Quantum Chemical Properties for a Representative β-Keto Ester (Note: These values are illustrative and based on calculations for structurally related molecules. Specific values for this compound would require dedicated computation.)

| Descriptor | Value (Illustrative) | Significance |

| HOMO Energy | -6.37 eV | Electron-donating ability |

| LUMO Energy | -2.11 eV | Electron-accepting ability |

| HOMO-LUMO Gap (ΔE) | 4.26 eV | Chemical reactivity and stability mdpi.com |

| Ionization Potential | 6.37 eV | Energy required to remove an electron |

| Electron Affinity | 2.11 eV | Energy released when an electron is added |

| Electronegativity (χ) | 4.24 eV | Tendency to attract electrons |

| Chemical Hardness (η) | 2.13 eV | Resistance to change in electron configuration |

Computational Analysis of Tautomeric Forms and Energetics

This compound, as a β-keto ester, can exist in equilibrium between its keto and enol tautomeric forms. libretexts.org Computational chemistry provides a quantitative understanding of this equilibrium. orientjchem.org Spectroscopic evidence from studies on analogous β-keto esters often shows that the keto form is predominantly or exclusively present in solution. nih.gov

DFT calculations can be used to determine the geometries and relative energies of both the keto and enol tautomers, as well as the transition state connecting them. orientjchem.org These calculations reveal that the keto form is generally more stable than the enol form in both the gas phase and in various solvents. orientjchem.org The stability of the keto tautomer is often enhanced in polar solvents due to more favorable dipole-dipole interactions with the solvent molecules. orientjchem.org The energy barrier for the interconversion can also be calculated, providing insight into the kinetics of the tautomerization process. orientjchem.org

Table 2: Illustrative DFT-Calculated Energy Differences for Keto-Enol Tautomerism of a Related Dicarbonyl Compound (Adapted from computational studies on similar molecules. orientjchem.org)

| Medium | ΔE (Keto - Enol) (kcal/mol) | Transition State Barrier (kcal/mol) | Conclusion |

| Gas Phase | -17.89 | 30.61 | Keto form is significantly more stable. |

| Cyclohexane | -17.34 | 30.82 | Keto form remains more stable. |

| Methanol | -16.55 | 31.23 | Polarity slightly reduces the stability gap. |

| Water | -16.50 | 31.26 | High polarity further reduces the stability gap but the keto form still dominates. |

The results consistently show the keto form is thermodynamically favored across different environments. orientjchem.org

Mechanistic Studies of Reactions Involving this compound

Computational chemistry is instrumental in exploring the detailed molecular mechanisms of chemical reactions. nih.gov For reactions where this compound acts as a substrate, quantum chemical methods can map out the entire reaction pathway. This involves locating and characterizing the structures and energies of reactants, products, intermediates, and transition states. nih.gov

For instance, in a potential reaction, calculations can distinguish between different possible mechanistic pathways, such as a concerted versus a stepwise process. nih.gov By calculating the Gibbs free energy of activation for each step, the rate-determining step of the reaction can be identified. nih.gov Theoretical investigations can also rule out previously postulated mechanisms by demonstrating that the associated energy barriers are prohibitively high. nih.gov The inclusion of solvent effects, often using a Polarizable Continuum Model (PCM), is crucial for obtaining results that are relevant to experimental conditions. nih.gov

This computational approach allows for a deep understanding of the reaction's feasibility, selectivity, and kinetics without the need for extensive experimental work.

Retrosynthetic Analysis and Computer-Aided Synthesis Design

Retrosynthesis is a strategy used to plan the synthesis of complex organic molecules by breaking down the target molecule into simpler, commercially available precursors. nih.gov Modern approaches increasingly use computer-aided tools to automate and enhance this process.

One advanced computational technique formulates retrosynthesis as a machine translation problem. arxiv.org In this approach, a sequence-to-sequence (seq2seq) neural network model is trained on a vast database of known chemical reactions. arxiv.org When given the structure of a target molecule (like this compound) as an input sequence (e.g., in SMILES format), the model predicts a set of plausible reactants as the output sequence. arxiv.org This method can suggest both conventional and novel synthetic routes.

For this compound, a common retrosynthetic disconnection would be at the Cα-Cβ bond of the keto-ester moiety, suggesting a Claisen condensation-type reaction. A computer-aided tool might propose the following disconnection:

Target: this compound

Transform: Claisen Condensation

Precursors: Methyl acetate (B1210297) and Methyl 3-(3-methoxyphenyl)propanoate.

The computational models can provide multiple ranked suggestions, allowing chemists to evaluate different synthetic strategies based on factors like precursor availability, reaction yield, and green chemistry principles. arxiv.orgrsc.org

Molecular Modeling and Conformational Analysis

The three-dimensional structure and conformational flexibility of this compound are key determinants of its physical properties and chemical behavior. Molecular modeling techniques, from molecular mechanics to quantum chemical methods, are used to perform conformational analysis. researchgate.netresearchgate.net

The molecule possesses several rotatable single bonds in its pentanoate chain, leading to a complex potential energy surface with multiple local energy minima, each corresponding to a stable conformer. researchgate.net Computational methods can systematically explore this surface to identify the most stable, low-energy conformations. The analysis would focus on the torsion angles within the aliphatic chain and the orientation of the methoxyphenyl group relative to the rest of the molecule.

For flexible molecules, the global minimum energy conformation is the most populated one at equilibrium. However, other low-energy conformers may also be present, and the molecule can interconvert between them. researchgate.net Calculating the energy barriers for these interconversions provides information on the molecule's flexibility. researchgate.net This knowledge is crucial for understanding how the molecule might interact with other molecules, such as enzymes or reactants.

Conclusion and Future Outlook in the Academic Research of Methyl 5 3 Methoxyphenyl 3 Oxopentanoate

Summary of Key Research Findings and Contributions

Direct experimental findings for Methyl 5-(3-methoxyphenyl)-3-oxopentanoate are scarce. However, its significance can be inferred from the vast body of research on related β-keto esters and aryl-substituted carbonyl compounds. The primary contribution of this molecule to synthetic chemistry would be as a versatile intermediate.

Key Structural Features and Inferred Reactivity:

β-Keto Ester System: This functional group is a cornerstone of synthetic chemistry, known for its dual electrophilic and nucleophilic character. The ketone and ester carbonyls can act as electrophilic sites, while the α-carbon is readily deprotonated to form a nucleophilic enolate.

3-Methoxyphenyl (B12655295) Group: The methoxy (B1213986) group is an ortho-, para-director in electrophilic aromatic substitution, activating the aromatic ring. This allows for selective functionalization at positions 2, 4, and 6 of the phenyl ring. The ether linkage also offers a potential site for cleavage to reveal a phenol, further expanding synthetic possibilities.

The compound serves as a bridge, connecting the chemistry of aliphatic 1,3-dicarbonyl compounds with aromatic synthesis. Its structure is a valuable scaffold for building more complex molecules, potentially incorporating heterocyclic rings or extended aromatic systems. Research on analogous compounds suggests that it would be a valuable precursor in the synthesis of various complex organic molecules.

Emerging Trends and Unexplored Reactivity Pathways

The future study of this compound is likely to be influenced by broader trends in synthetic organic chemistry, particularly in catalysis and reaction design.

Emerging Trends:

Asymmetric Catalysis: A significant trend would involve the development of enantioselective reactions. The prochiral center at the α-carbon and the potential for creating new stereocenters through reactions at the ketone make this an ideal substrate for asymmetric catalysis, leading to chiral building blocks for pharmaceuticals.

Palladium-Catalyzed Reactions: The field of β-keto ester chemistry has been expanded by palladium catalysis, which enables transformations not possible through traditional methods. This includes allylic alkylations and cross-coupling reactions. This compound could serve as a substrate in palladium-catalyzed reactions to form complex carbon-carbon and carbon-heteroatom bonds.

Photoredox and Electrocatalysis: Modern synthetic methods using light or electricity to drive reactions could unlock novel reactivity. For this molecule, such methods could enable radical-based transformations or challenging coupling reactions under mild conditions.

Unexplored Reactivity:

Intramolecular Cyclizations: The combination of the aromatic ring and the dicarbonyl moiety presents opportunities for intramolecular cyclization reactions. For instance, after modification of the side chain, a Friedel-Crafts-type acylation could lead to substituted tetralone structures, which are common in natural products.

Domino and Multicomponent Reactions: This compound is an ideal candidate for use in multicomponent reactions, where three or more reactants combine in a single operation to form a complex product. This approach is highly valued for its efficiency and is a cornerstone of modern drug discovery and materials science.

Directed C-H Activation: The carbonyl and methoxy groups could potentially act as directing groups for transition-metal-catalyzed C-H activation at either the aromatic ring or the aliphatic chain, allowing for highly selective and efficient derivatization.

Potential for Further Development in Synthetic Methodology and Applications in Advanced Chemical Synthesis

The potential for this compound in advanced chemical synthesis is substantial, contingent on the development of efficient methodologies for its preparation and subsequent transformation.

Synthetic Methodology Development:

Efficient Synthesis: A key area for development would be the establishment of a robust and scalable synthesis of the title compound. Methods like the Claisen condensation between a derivative of 3-methoxyphenylacetic acid and methyl acetate (B1210297), or acylation of a corresponding enolate, could be optimized for high yield and purity.

Derivative Libraries: Methodologies for the rapid diversification of the core structure are highly desirable. This would involve developing reliable protocols for reactions at the α-carbon, the ketone, the ester, and the aromatic ring, allowing for the creation of a library of related compounds for screening purposes, such as in drug discovery.

Applications in Advanced Synthesis:

Pharmaceutical Intermediates: The structural motifs present in this compound are found in numerous biologically active molecules. It could serve as a key intermediate in the synthesis of novel analgesics, anti-inflammatory agents, or compounds targeting the central nervous system.

Natural Product Synthesis: Many complex natural products contain substituted aromatic rings and polyketide-derived portions. This compound provides a pre-functionalized building block that could streamline the synthesis of such targets.

Functional Materials: The aromatic and carbonyl functionalities suggest potential applications in materials science. Derivatives could be explored for use in polymers, dyes, or as ligands for metal complexes with interesting electronic or photophysical properties.

Q & A

Q. Critical Analysis :

- Contradiction: Enzymatic methods fail for methyl 3-oxopentanoate derivatives, whereas chemical catalysts (Ru-based) succeed. This suggests steric hindrance or electronic mismatches in enzyme active sites .

(Basic) What spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

- ¹H NMR : Identify aromatic protons (δ 6.80–7.42 ppm for 3-methoxyphenyl) and β-keto ester protons (δ 2.60–3.93 ppm). Compare with literature data for analogous compounds (e.g., chroman-2-yl derivatives) .

- GC/HPLC-MS : Detect molecular ion peaks ([M+H]⁺ at m/z ~235) and fragmentation patterns (e.g., loss of methoxy or carbonyl groups) .

- FT-IR : Confirm carbonyl stretches (C=O at ~1700–1750 cm⁻¹) and methoxy C-O bonds (~1250 cm⁻¹) .

Q. Data Contradiction :

- While chloroform is recommended for solubility , prolonged storage in halogenated solvents may lead to halogen exchange reactions. Prefer ethyl acetate or acetonitrile for long-term stability .

(Advanced) What computational methods predict the reactivity of β-keto esters in catalytic cycles?

Methodological Answer:

- DFT calculations : Model transition states for stereoselective reductions (e.g., Ru-catalyzed hydrogenation) to predict enantiomeric excess .

- QSPR models : Correlate substituent electronic parameters (Hammett σ) with reaction rates for aryl-substituted β-keto esters .

- Molecular docking : Screen enzyme-substrate interactions (e.g., oxidoreductases) to identify steric/electronic mismatches .

Q. Case Study :

- Methyl 3-oxopentanoate derivatives show low enzymatic activity due to poor fit in NcCR’s active site, validated by docking simulations .

(Basic) How are impurities or by-products identified during synthesis?

Methodological Answer:

- HPLC-ESI-TOF/MS : Detect trace impurities (e.g., decarboxylated or dimerized products) using high-resolution mass spectrometry .

- TLC monitoring : Use silica plates with fluorescent indicators to track reaction progress (e.g., ethyl acetate/hexane eluents) .

- Recrystallization : Remove polar by-products (e.g., unreacted amines) using hexane/ethyl acetate mixtures .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.